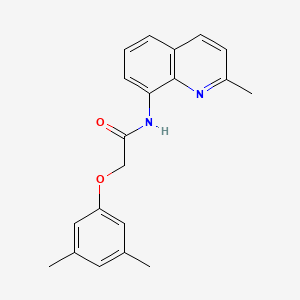![molecular formula C24H20ClN5O6S B11565610 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11565610.png)
N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is often catalyzed by acids or bases to facilitate the formation of the Schiff base. The specific synthetic route may involve the following steps:
Formation of the Hydrazone: The reaction between 2-chlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate reacts with 2-(benzylsulfanyl)ethylamine under acidic or basic conditions to form the final Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzylsulfanyl derivatives.
Applications De Recherche Scientifique
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and inhibition.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitro groups and the Schiff base moiety enhances its binding affinity and specificity towards certain enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to the presence of both benzylsulfanyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H20ClN5O6S |
|---|---|
Poids moléculaire |
542.0 g/mol |
Nom IUPAC |
N-[3-benzylsulfanyl-1-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H20ClN5O6S/c25-21-9-5-4-8-17(21)13-26-28-24(32)22(15-37-14-16-6-2-1-3-7-16)27-23(31)18-10-19(29(33)34)12-20(11-18)30(35)36/h1-13,22H,14-15H2,(H,27,31)(H,28,32)/b26-13+ |
Clé InChI |
RJYRLFSRQVPBMB-LGJNPRDNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=CC=C2Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B11565530.png)
![4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11565532.png)
![(5E)-5-(3-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11565533.png)

![6-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565538.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11565549.png)
![4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11565551.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565567.png)
![(2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565571.png)
![6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565581.png)


![Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]](/img/structure/B11565591.png)
![2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11565593.png)
